molecular formula C16H20 B11887654 6-Butyl-2,3-dimethylnaphthalene

6-Butyl-2,3-dimethylnaphthalene

Cat. No.: B11887654
M. Wt: 212.33 g/mol
InChI Key: YMMIQATXLXCOPJ-UHFFFAOYSA-N
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Description

6-Butyl-2,3-dimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) belonging to the class of alkylated naphthalenes. Alkylnaphthalenes are of significant interest in materials science and chemical research, particularly as intermediates in the synthesis of more complex organic compounds and in the study of polymer precursors . For instance, certain dimethylnaphthalene isomers are valuable starting materials for producing high-performance polymers like polyethylene naphthalate (PEN) . Researchers also utilize alkylnaphthalene compounds, such as fluorescently-labeled derivatives, in partner enzyme titration studies to investigate protein-protein interactions and enzymatic activity . The structural motif of a multi-substituted naphthalene core is common in developing specialized chemicals for industrial and biological applications. This product is provided as a high-purity compound for laboratory research purposes. This compound is intended For Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or any personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

6-butyl-2,3-dimethylnaphthalene

InChI

InChI=1S/C16H20/c1-4-5-6-14-7-8-15-9-12(2)13(3)10-16(15)11-14/h7-11H,4-6H2,1-3H3

InChI Key

YMMIQATXLXCOPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)C=C(C(=C2)C)C

Origin of Product

United States

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 6 Butyl 2,3 Dimethylnaphthalene

Mechanistic Pathways of Alkylation Reactions on Naphthalene (B1677914) Scaffolds

The introduction of alkyl groups onto a naphthalene framework is a cornerstone of synthesizing compounds like 6-Butyl-2,3-dimethylnaphthalene. The primary mechanism for this transformation is electrophilic aromatic substitution, most notably through Friedel-Crafts alkylation. mt.com

The process begins with the generation of a carbocation or a related electrophilic species from an alkyl halide or an alkene. mt.com In the case of synthesizing this compound, this would typically involve reacting 2,3-dimethylnaphthalene (B165509) with a butylating agent (e.g., butylene or a butyl halide) in the presence of a catalyst. evitachem.com

The mechanism proceeds in several steps:

Formation of the Electrophile: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), interacts with the alkylating agent to form a carbocation. mt.com Alternatively, solid acid catalysts like zeolites can be used, particularly in industrial settings, to facilitate the reaction at elevated temperatures. evitachem.com

Electrophilic Attack: The electron-rich naphthalene ring acts as a nucleophile, attacking the carbocation. This attack breaks the aromaticity of one of the rings, forming a resonance-stabilized carbocation intermediate known as a naphthalenonium ion or arenium ion. mt.comyoutube.com

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the naphthalene ring and yielding the alkylated product. mt.com

The regioselectivity of the alkylation—that is, the position at which the butyl group attaches—is influenced by both electronic and steric factors. The 2,3-dimethylnaphthalene starting material has several possible sites for substitution. The stability of the intermediate naphthalenonium ion is a key determinant of the final product distribution. youtube.com For instance, in the related acylation of 2,3-dimethylnaphthalene, substitution occurs at the 1-, 5-, and 6-positions. rsc.org The preference for the 6-position in the synthesis of this compound is often achieved under specific conditions, for example, using shape-selective zeolite catalysts like ZSM-5 or MTW-type zeolites at high temperatures (around 400–500 °C), which favor the formation of the desired isomer. evitachem.com

Reaction TypeCatalyst TypeKey Mechanistic FeatureTypical Substrates
Friedel-Crafts Alkylation Lewis Acids (e.g., AlCl₃, FeCl₃)Formation of a carbocation electrophile that attacks the aromatic ring. mt.comAromatic hydrocarbons, Alkyl halides
Zeolite-Catalyzed Alkylation Solid Acids (e.g., ZSM-5, HBEA)Shape-selectivity influencing isomer distribution; reaction occurs at elevated temperatures. evitachem.combcrec.idNaphthalene derivatives, Alkenes
Friedel-Crafts Acylation Lewis Acids (e.g., AlCl₃)Formation of a resonance-stabilized acylium ion, which is less prone to rearrangement than carbocations. mt.comrsc.orgAromatic hydrocarbons, Acyl chlorides

Detailed Analysis of Annulation and Cyclization Mechanisms

Annulation and cyclization reactions are fundamental to constructing the core naphthalene scaffold upon which further functionalization occurs. These methods involve the formation of a new six-membered ring fused to an existing aromatic or non-aromatic ring.

One significant pathway is the electrophilic cyclization of alkynes . In this approach, an arene-containing propargylic alcohol can be treated with an electrophile (such as I₂, Br₂, or ICl) to trigger a 6-endo-dig cyclization, yielding a substituted naphthalene. nih.gov The mechanism is driven by the activation of the alkyne by the electrophile, making it susceptible to intramolecular attack by the electron-rich aromatic ring. The regioselectivity of this ring closure is governed by the electronic properties of the substituents on the aromatic ring; electron-donating groups typically direct the cyclization to the ortho and para positions. nih.gov

Benzannulation represents another class of reactions for forming naphthalene systems. These strategies can involve the reaction of silyl-protected acetylenes to create 2-naphthylsilanes, which are versatile building blocks for further derivatization. cornell.edu A recently developed method involves a nitrogen-to-carbon transmutation in isoquinolines. This process, inspired by the Wittig reaction, uses a phosphonium (B103445) ylide to replace the nitrogen atom in the isoquinoline (B145761) ring with a carbon atom. The key mechanistic steps are the formation of a triene intermediate through ring-opening, followed by a 6π-electrocyclization and subsequent elimination to afford the naphthalene product. nih.gov

Dehydrocyclization is another route, particularly for synthesizing alkyl-substituted naphthalenes. For example, 1-(p-tolyl)-2-methylbutane can undergo dehydrocyclization over metal catalysts (like Pt/SiO₂ or V/Ca/Al₂O₃) to form a mixture of dimethylnaphthalene isomers. researchgate.net The mechanism can proceed through different pathways, including the formation of cyclic intermediates. researchgate.net

Annulation/Cyclization MethodKey Reagents/CatalystsMechanistic HallmarkResulting Structure
Electrophilic Cyclization I₂, Br₂, NBS, PhSeBr6-endo-dig cyclization of an arene-containing alkyne. nih.govSubstituted naphthalenes and 2-naphthols. nih.gov
Benzannulation via N-to-C Transmutation Phosphonium ylideRing-opening to a triene, followed by 6π-electrocyclization and elimination. nih.govSubstituted naphthalenes from isoquinolines. nih.gov
Dehydrocyclization Pt/SiO₂, V/Ca/Al₂O₃, Cr₂O₃/Al₂O₃Cyclization of an alkyl-substituted arene with a side chain. researchgate.netDimethylnaphthalenes from an alkyl-substituted toluene. researchgate.net
Alkenylation/Cyclization Process Butadiene, o-xylene, Na/K alloyFormation of an OTP intermediate, cyclization to a tetraline, followed by dehydrogenation and isomerization. wikipedia.orgIsomer mixture of dimethylnaphthalenes, including 2,6-DMN. wikipedia.org

Radical-Mediated Pathways in Naphthalene Functionalization

Beyond traditional electrophilic substitution, radical-mediated reactions offer alternative pathways for functionalizing the naphthalene scaffold. These reactions often proceed under different conditions and can provide complementary regioselectivity.

One such pathway involves the C-H arylation of naphthalenes using aryliodonium salts in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.netresearchgate.net This reaction is believed to proceed through a radical coupling path. Electrophilic aryl radicals can be generated from the aryliodonium salt, which then attack the naphthalene ring. researchgate.net This method allows for the direct formation of C-C bonds without the need for pre-functionalized starting materials.

Ruthenium-catalyzed three-component reactions represent another versatile radical-based approach. In this system, a naphthalene, an olefin, and an alkyl bromide can be coupled. researchgate.net Mechanistic studies suggest that the use of tertiary phosphines as auxiliary ligands is key to enabling this free-radical process. researchgate.net

The growth of polycyclic aromatic hydrocarbons (PAHs) from naphthalene can also involve radical mechanisms. For example, the reaction of naphthalene with cyclopentadienyl (B1206354) or indenyl radicals at high temperatures proceeds through a series of steps including radical addition, ring closure, intramolecular H-shifts, and C-C bond cleavage to form larger PAH structures. nih.gov

Radical Reaction TypeCatalyst/InitiatorMechanistic StepsApplication
C-H Arylation Pd/C, Aryliodonium saltsGeneration of electrophilic aryl radicals, followed by radical coupling. researchgate.netFormation of biaryl compounds from PAHs. researchgate.net
Three-Component Radical Reaction Ruthenium catalyst, Tertiary phosphinesRuthenium-catalyzed coupling of naphthalenes, olefins, and alkyl bromides. researchgate.netModular synthesis of multifunctional naphthalenes. researchgate.net
PAH Growth High temperature, Radical species (e.g., cyclopentadienyl)Radical addition, ring closure, H-shift, C-C cleavage, elimination. nih.govFormation of larger PAHs from naphthalene. nih.gov

Protonation and Intermolecular Electrophilic Addition Mechanisms in Naphthalene Growth

The reactivity of naphthalene in electrophilic substitution is fundamentally linked to the mechanism of protonation and the stability of the resulting carbocation intermediate. When an electrophile (including a proton) attacks the naphthalene ring, it forms a resonance-stabilized naphthalenonium ion . youtube.com

The position of the attack determines the stability of this intermediate.

Attack at the 1-position (alpha-position): The resulting naphthalenonium ion has multiple resonance structures, including two in which the positive charge is delocalized while leaving a fully intact benzene (B151609) ring. youtube.comyoutube.com This high degree of stabilization makes the transition state leading to this intermediate lower in energy.

Attack at the 2-position (beta-position): The intermediate formed from a 2-substitution has fewer resonance contributors that preserve a full aromatic ring. youtube.comyoutube.com Consequently, this intermediate and its corresponding transition state are higher in energy.

This difference in stability explains why many electrophilic aromatic substitutions on naphthalene, such as nitration and bromination, preferentially occur at the 1-position under kinetic control. youtube.comyoutube.com However, some reactions, like sulfonation, are reversible. At higher temperatures, the reaction is under thermodynamic control, and the more sterically hindered 1-substituted product can revert to the starting materials, allowing the more stable 2-substituted product to accumulate. youtube.com

These fundamental principles of protonation and electrophilic addition are also central to the growth of larger polycyclic aromatic hydrocarbons. The Hydrogen Abstraction–C₂H₂ Addition (HACA) mechanism is a widely accepted model for PAH growth in combustion environments. exlibrisgroup.com This process involves the abstraction of a hydrogen atom from a PAH like naphthalene to form a naphthyl radical. This radical can then react with acetylene (B1199291) (C₂H₂), leading to a series of cyclization and rearrangement reactions that ultimately form a new aromatic ring, such as in phenanthrene (B1679779) or anthracene. exlibrisgroup.com The initial electrophilic-like addition of acetylene to the radical site is a critical step in this growth pathway. exlibrisgroup.com

Advanced Spectroscopic Characterization and Structural Analysis of Alkylated Naphthalenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of alkylated naphthalenes. chalmers.se ¹H NMR and ¹³C NMR are particularly instrumental in differentiating between various isomers by providing detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

In the case of 6-Butyl-2,3-dimethylnaphthalene, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the protons of the two methyl groups, and the protons of the butyl group. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on their position relative to the alkyl substituents. For instance, protons on the same ring as the substituents will experience different shielding effects compared to those on the unsubstituted ring.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in a distinct chemical environment. This allows for the precise assignment of the substitution pattern on the naphthalene core. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the alkyl groups.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are invaluable for establishing the connectivity between protons. chalmers.se For this compound, COSY would show correlations between adjacent protons within the butyl group and between neighboring aromatic protons, confirming their relative positions.

The differentiation between isomers is crucial, as the position of the alkyl groups significantly influences the properties of the compound. For example, the ¹H NMR spectrum of 2,6-dimethylnaphthalene (B47086) shows a different set of aromatic proton signals compared to 2,3-dimethylnaphthalene (B165509) due to the different symmetry and electronic environment. chalmers.sewikipedia.org The addition of a butyl group at the 6-position in 2,3-dimethylnaphthalene further complicates the spectrum, but also provides a unique fingerprint for its identification.

Key Research Findings from NMR Analysis:

Isomer Differentiation: Studies on various dimethylnaphthalene isomers have demonstrated that the chemical shifts of the methyl protons and the coupling patterns of the aromatic protons are unique for each isomer, allowing for their unambiguous identification. chalmers.sewikipedia.org

Structural Confirmation: The structure of synthesized alkylated naphthalenes can be confirmed by comparing the experimental NMR data with theoretical predictions or with data from known compounds. researchgate.net

Conformational Analysis: In some cases, NMR can provide insights into the preferred conformation of the alkyl side chains.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., GC-MS/FID, GC-MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of alkylated naphthalenes through the analysis of their fragmentation patterns. nih.govresearchgate.net When coupled with gas chromatography (GC), as in GC-MS, it allows for the separation and identification of individual components in complex mixtures. nih.govysu.edu

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The most abundant ion peak, known as the base peak, often results from a stable fragment. docbrown.info The fragmentation of alkylated naphthalenes typically involves the cleavage of bonds in the alkyl side chains.

Expected Fragmentation Pattern for this compound:

Molecular Ion Peak ([M]⁺): This peak confirms the molecular weight of the compound.

Loss of a Methyl Radical ([M-15]⁺): Cleavage of one of the methyl groups from the naphthalene ring is a common fragmentation pathway.

Loss of a Propyl Radical ([M-43]⁺): Benzylic cleavage, where the bond between the first and second carbon of the butyl group breaks, leads to the loss of a propyl radical and the formation of a stable benzylic carbocation. This is often a prominent peak.

Loss of Butene ([M-56]⁺): A McLafferty-type rearrangement can occur, leading to the loss of butene and the formation of a radical cation of 2,3-dimethylnaphthalene.

Tropylium (B1234903) Ion Formation: Rearrangements can lead to the formation of the tropylium ion (m/z 91), a common feature in the mass spectra of alkylbenzenes, although it might be less significant for naphthalenes.

The relative abundances of these fragment ions provide a unique mass spectral fingerprint for this compound, allowing it to be distinguished from other isomers. For example, the fragmentation of tert-butylnaphthalenes has been studied in detail, showing characteristic losses of methyl and ethene from the metastable molecular ions. researchgate.net

GC-MS analysis of mixtures containing various alkylated naphthalenes utilizes the retention time from the GC and the mass spectrum from the MS to identify and quantify each isomer. ysu.eduresearchgate.net

Interactive Data Table: Predicted Mass Spectral Data for this compound

m/z Proposed Fragment Fragmentation Pathway
212[C₁₆H₂₀]⁺Molecular Ion
197[C₁₅H₁₇]⁺Loss of CH₃
169[C₁₃H₁₃]⁺Loss of C₃H₇ (propyl radical)
156[C₁₂H₁₂]⁺Loss of C₄H₈ (butene)

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net The resulting spectra serve as a unique "fingerprint" for the compound, allowing for its identification and the characterization of its functional groups. docbrown.info

For this compound, the IR and Raman spectra would be characterized by specific absorption and scattering bands corresponding to the vibrations of the naphthalene ring and the alkyl substituents.

Key Vibrational Modes for this compound:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl and butyl groups are found in the 3000-2850 cm⁻¹ region.

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring occur in the 1650-1450 cm⁻¹ range.

CH₂ and CH₃ Bending: The bending vibrations of the methylene (B1212753) and methyl groups appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Out-of-Plane C-H Bending (Aromatic): These vibrations, found in the 900-675 cm⁻¹ region, are particularly diagnostic of the substitution pattern on the aromatic ring. The specific pattern of bands can help confirm the 2,3,6-trisubstituted nature of the naphthalene core.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar bonds, such as the C=C bonds of the aromatic ring, which may show weak absorption in the IR spectrum. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the vibrational spectra of different isomers and aid in the interpretation of experimental data. researchgate.net

Interactive Data Table: Characteristic IR and Raman Bands for Alkylated Naphthalenes

Vibrational Mode Approximate Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch3000-2850IR, Raman
Aromatic C=C Stretch1650-1450IR, Raman
CH₂/CH₃ Bending1470-1370IR
Aromatic C-H Out-of-Plane Bending900-675IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Intermediates

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system possesses a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region. issuu.com The position and intensity of these absorption bands are influenced by the nature and position of the alkyl substituents.

For this compound, the UV-Vis spectrum is expected to show several absorption bands corresponding to π → π* transitions. The alkyl groups, being electron-donating, can cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted naphthalene. gdckulgam.edu.in

Typical UV Absorption Bands for Naphthalene Derivatives:

¹Lₐ Band: A strong absorption band typically observed around 220 nm.

¹Lₑ Band: A band of moderate intensity, often with fine structure, appearing around 275 nm.

¹Bₑ Band: A very strong absorption band found at shorter wavelengths, below 200 nm.

While UV-Vis spectroscopy is generally less specific for detailed structural elucidation compared to NMR or MS, it is a valuable tool for confirming the presence of the naphthalene chromophore and for quantitative analysis. It can also be used to study reaction intermediates that possess a chromophore.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate the electronic transition energies and oscillator strengths, providing a theoretical basis for interpreting the experimental UV-Vis spectra of alkylated naphthalenes. hw.ac.uk

Hyphenated Techniques for Complex Sample Analysis (e.g., LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy. ijarnd.comchromatographytoday.comnih.gov Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful hyphenated technique for the analysis of complex mixtures containing alkylated naphthalenes, especially for less volatile or thermally labile compounds that are not suitable for GC-MS. nih.gov

In LC-MS, the sample is first separated by liquid chromatography, and the eluting components are then introduced into the mass spectrometer for detection and identification. ijarnd.com This technique offers several advantages:

High Separation Efficiency: LC can separate complex mixtures of isomers and homologs of alkylated naphthalenes.

High Sensitivity and Selectivity: The mass spectrometer provides high sensitivity and selectivity, allowing for the detection of trace components.

Structural Information: The mass spectra provide molecular weight and fragmentation information, aiding in the structural elucidation of the separated compounds.

LC-MS, often in tandem with other detectors like a UV detector (LC-UV-MS), is widely used in environmental analysis, metabolomics, and the characterization of complex hydrocarbon mixtures. nih.gov The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and provide more detailed structural information through collision-induced dissociation of selected parent ions. nih.gov

Diffusive Sampling and Thermal Desorption Techniques for Volatile Alkylated Naphthalenes

For the analysis of volatile and semi-volatile alkylated naphthalenes in air, diffusive (or passive) sampling followed by thermal desorption (TD) coupled with GC-MS is a widely used and effective method. nih.govresearchgate.net This approach is particularly valuable for workplace and environmental air monitoring. nih.gov

Diffusive Sampling: Diffusive samplers collect volatile organic compounds (VOCs) from the air onto a sorbent material at a controlled rate without the need for a pump. nih.gov The amount of analyte collected is proportional to the time-weighted average concentration in the air. This method is cost-effective, simple to use, and suitable for personal exposure monitoring. researchgate.net

Thermal Desorption: After sampling, the sorbent tube is heated in a thermal desorber, which releases the trapped analytes into a carrier gas stream that is then introduced into the GC-MS system for separation and analysis. researchgate.net TD eliminates the need for solvent extraction, thereby improving sensitivity and reducing the risk of contamination. researchgate.net

Application to Alkylated Naphthalenes: This technique has been validated for the determination of naphthalene and its derivatives in air. nih.gov The sampling rate for naphthalene using certain diffusive samplers has been determined to be around 0.41 ml/min. nih.gov The combination of diffusive sampling with TD-GC-MS provides a sensitive and reliable method for quantifying low levels of volatile alkylated naphthalenes in various environments.

Interactive Data Table: Parameters for Diffusive Sampling of Naphthalene

Parameter Value Reference
Diffusive Sampling Rate0.41 ml/min nih.gov
Coefficient of Variation (CV)19% nih.gov
Analytical TechniqueThermal Desorption GC-MS nih.govresearchgate.net

Computational Chemistry and Theoretical Studies of 6 Butyl 2,3 Dimethylnaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating the electron density, DFT can determine ground-state properties like molecular energies, the geometry of lowest energy (optimized structure), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. samipubco.com

For 6-butyl-2,3-dimethylnaphthalene, DFT calculations would reveal the influence of the alkyl substituents (two methyl groups and one butyl group) on the electronic properties of the naphthalene (B1677914) core. Studies on other alkylated PAHs have shown that the addition of electron-donating alkyl groups generally raises the energy of the HOMO and has a smaller effect on the LUMO, leading to a reduction in the HOMO-LUMO gap compared to the parent PAH. researchgate.net This reduced gap suggests increased reactivity.

DFT calculations on naphthalene and its substituted derivatives using the B3LYP method have demonstrated that functional group substitution significantly impacts the HOMO-LUMO energy gap. researchgate.net For instance, the substitution of an ethyl group on naphthalene reduces the energy gap, and it is expected that the butyl and methyl groups on this compound would induce a similar, if not more pronounced, effect.

Table 1: Representative DFT-Calculated Electronic Properties of Naphthalene and Substituted Analogues (Note: Data for this compound is hypothetical and extrapolated from trends observed in related compounds for illustrative purposes. Other values are based on published research for similar compounds.)

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Source
Naphthalene -6.13 -1.38 4.75 samipubco.com
Naphthalene (with Ethyl group) -5.95 -1.35 4.60 researchgate.net
Naphthalene (with Formyl group) -6.55 -2.37 4.18 researchgate.net
This compound (Estimated) ~ -5.8 to -5.9 ~ -1.3 to -1.4 ~ 4.4 to 4.6 N/A

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on molecular conformations, dynamic behavior, and intermolecular interactions. nih.govmdpi.com

For this compound, a key application of MD would be the exploration of its conformational landscape, particularly concerning the flexibility of the n-butyl chain. The butyl group can adopt various dihedral angles, leading to different spatial arrangements (conformers). MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. ucr.edu

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For a non-polar molecule like this compound, the dominant interactions are van der Waals forces, specifically the π-π stacking interactions between the aromatic naphthalene cores. nih.gov An MD simulation of multiple this compound molecules in a simulation box would reveal preferential packing arrangements, the strength of these stacking interactions, and how the alkyl groups influence the distance and orientation between the aromatic systems. nih.govnih.gov This is crucial for understanding its properties as a synthetic base oil, where such interactions govern viscosity and film-forming characteristics. wikipedia.orgoil-club.de

Theoretical Investigations of Reaction Pathways and Transition States

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions by mapping potential energy surfaces, identifying intermediates, and calculating the energies of transition states. This allows for the prediction of reaction kinetics and the most likely pathways.

Another relevant area is the study of degradation pathways. The atmospheric oxidation of PAHs, often initiated by hydroxyl (OH) radicals, is a critical environmental process. researchgate.net Theoretical investigations on naphthalene have shown that this reaction can proceed via OH addition to the aromatic ring or H-atom abstraction. researchgate.net For this compound, similar calculations could predict the most favorable reaction sites. It is likely that H-atom abstraction would preferentially occur from the butyl chain, while OH addition would target the electron-rich aromatic ring, leading to the formation of various oxygenated products.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Synthetic Outcomes and Reaction Efficiency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to correlate the chemical structure of compounds with a specific activity or property using statistical methods. mdpi.com This "activity" can range from biological effects like toxicity to physicochemical properties or, in this context, synthetic outcomes and reaction efficiency. nih.govnih.gov

While no specific QSAR models for the synthesis of this compound exist, one could be developed for a series of related alkylated naphthalenes. The process would involve:

Data Set Generation: Synthesizing a library of related compounds under identical conditions and measuring the reaction yield or efficiency.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These are numerical values that encode structural, electronic, or physicochemical features.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the observed activity. nih.govnih.gov

Validation: Rigorously validating the model's predictive power using internal and external test sets.

For a class of compounds including this compound, relevant descriptors would likely capture aspects of molecular size, shape, and electronic character.

Table 2: Examples of Molecular Descriptors Relevant for QSAR of Alkylated PAHs

Descriptor Class Example Descriptors Description Potential Relevance Source
Topological Wiener Index, Kier Shape Indices Describe molecular size, branching, and overall shape based on the molecular graph. Steric hindrance at the reaction site. nih.gov
Electronic HOMO Energy, LUMO Energy, Dipole Moment Quantify the electronic character, including electron-donating/withdrawing ability and reactivity. Governs susceptibility to electrophilic attack. nih.gov
Quantum Chemical Molar Refractivity, Polarizability Relate to the volume of the molecule and the deformability of its electron cloud. Influences intermolecular forces and catalyst interaction. nih.gov
Constitutional Molecular Weight, Atom Counts Simple counts of atoms and molecular mass. Basic size and mass correlation. nih.gov

Such a model could predict the reaction efficiency for new, unsynthesized alkylated naphthalenes, guiding experimental efforts toward more efficient synthetic targets.

In Silico Approaches for Molecular Design and Docking (focusing on chemical interactions)

In silico molecular design involves using computational methods to create or modify molecules with desired properties. zib.de A key technique in this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or a surface) to form a stable complex. nih.govnih.gov

While often used in drug discovery to dock small molecules into protein active sites, the principles of molecular docking can be applied to understand the chemical interactions of this compound in other contexts. For instance, its primary use is as a synthetic lubricant base oil. wikipedia.org Molecular docking could be used to simulate its interaction with a metal surface or with carbonaceous deposits (soot) that form in engines. nih.govnih.gov

A simulation could involve docking this compound onto a model surface, such as a graphene sheet (to mimic soot) or an iron oxide slab (to mimic a metal surface). The calculations would identify the most stable binding pose and quantify the binding energy. The primary interactions would be non-covalent, including:

π-π Interactions: Between the naphthalene core and the aromatic surface of graphene. nih.gov

Van der Waals Interactions: Between the alkyl groups and the surface.

By comparing the docking scores and interaction energies of different alkylated naphthalenes, researchers could computationally screen for molecules with optimal adsorption characteristics, potentially leading to the design of more effective lubricants or additives that prevent deposit formation. nih.gov

Environmental Fate and Transformation Mechanisms of Alkylated Naphthalenes

Anaerobic Degradation Pathways

Under anoxic conditions, the microbial breakdown of aromatic compounds presents a biochemical challenge due to the high stability of the aromatic ring. The degradation of naphthalene (B1677914) and its alkylated derivatives in the absence of oxygen is a slower process compared to aerobic pathways and involves a series of unique enzymatic reactions.

Initial Activation Steps (e.g., Carboxylation to Naphthoic Acid Derivatives)

The initial activation of the stable naphthalene ring is a key energy-requiring step in anaerobic degradation. For naphthalene, this is understood to occur via carboxylation, a reaction that introduces a carboxyl group onto the aromatic ring to form 2-naphthoic acid. This process has been observed in sulfate-reducing enrichment cultures. nih.govnih.gov This carboxylation makes the molecule more amenable to subsequent enzymatic attacks. nih.gov It is proposed that this reaction is catalyzed by a novel enzyme, naphthalene carboxylase, which belongs to the UbiD-like family of (de)carboxylases. nih.govnih.gov

For 6-Butyl-2,3-dimethylnaphthalene, it is hypothesized that a similar carboxylation reaction would be the primary activation step. The position of carboxylation could be influenced by the existing alkyl substituents, potentially occurring on the unsubstituted ring to minimize steric hindrance.

Ring Reduction Mechanisms Prior to Cleavage (e.g., Tetrahydronaphthoic Acid Formation)

Following carboxylation, the resulting naphthoic acid derivative undergoes reduction of the aromatic ring system. In the case of naphthalene, 2-naphthoic acid is sequentially reduced. nih.gov Studies have identified metabolites such as 5,6,7,8-tetrahydro-2-naphthoic acid, indicating that the unsubstituted ring is reduced first. nih.gov This stepwise reduction of the aromatic ring is analogous to the well-studied benzoyl-CoA degradation pathway for monoaromatic hydrocarbons. nih.gov This process involves the addition of hydrogen atoms, with water acting as the likely proton source. nih.gov

For this compound, after its presumed carboxylation, the resulting butyl-dimethyl-naphthoic acid would likely undergo a similar ring reduction process. The reduction would likely commence on the less substituted ring, leading to the formation of a tetrahydronaphthoic acid derivative.

Biochemical Pathways of Ring Cleavage (e.g., β-Oxidation-like Reactions, Lyase-Mediated Cleavage)

Once the aromatic ring is saturated, it can be cleaved through pathways biochemically similar to the β-oxidation of fatty acids. While the precise intermediates for alkylated naphthalenes are not fully elucidated, the general mechanism involves the opening of the reduced ring to form aliphatic dicarboxylic acids, which are then further metabolized. This process ultimately leads to the generation of compounds that can enter central metabolic pathways.

Microbial Diversity and Plasmid Involvement in Degradation

A variety of anaerobic microorganisms are capable of degrading PAHs. Sulfate-reducing bacteria, such as strains of Desulfotomaculum, have been implicated in the anaerobic degradation of naphthalene and other PAHs. nih.gov Denitrifying bacteria have also been shown to degrade naphthalene under anoxic conditions. ethz.ch

The genetic basis for these degradation pathways is often encoded on plasmids. researchgate.netacademicjournals.org These mobile genetic elements can be transferred between different bacterial species, facilitating the spread of degradation capabilities within a microbial community. researchgate.net This horizontal gene transfer is a crucial factor in the adaptation of microbial populations to PAH contamination.

Aerobic Degradation Mechanisms

In the presence of oxygen, the degradation of alkylated naphthalenes is generally more rapid and efficient. Aerobic microorganisms utilize oxygenases to initiate the breakdown of the aromatic rings.

Enzymatic Pathways of Ring Opening (e.g., Dioxygenase Enzymes)

The key enzymes in the aerobic degradation of naphthalene and its derivatives are naphthalene dioxygenases (NDOs). frontiersin.orgnih.gov These multi-component enzymes catalyze the insertion of both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. frontiersin.orgnih.gov For naphthalene, this results in the formation of (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. ethz.ch

The substrate specificity of NDOs is broad, and they can act on a variety of substituted naphthalenes. nih.govarxiv.org For alkylated naphthalenes like 1- and 2-methylnaphthalene, the initial dioxygenase attack can occur on either the substituted or unsubstituted ring. frontiersin.org In the case of this compound, the NDO would likely attack one of the aromatic rings, leading to the formation of a butyl-dimethyl-cis-naphthalene dihydrodiol. The position of this initial oxidation will influence the subsequent metabolites. Following the initial dihydroxylation, the dihydrodiol is rearomatized by a dehydrogenase to form a dihydroxynaphthalene derivative. frontiersin.orgnih.gov This dihydroxylated intermediate then undergoes ring cleavage by another dioxygenase, leading to the formation of compounds that can be funneled into central metabolic pathways. frontiersin.orgnih.gov

The degradation of many aromatic compounds, including naphthalene, often proceeds through central intermediates like catechol or gentisic acid before the ring is cleaved. nih.gov The specific pathway taken can depend on the microorganism and the structure of the initial compound.

Photo-Induced Transformation Mechanisms

The transformation of alkylated naphthalenes in the atmosphere is significantly driven by photo-induced reactions. These compounds, existing primarily in the gas phase, are susceptible to degradation by sunlight. copernicus.org The primary process involves reactions with photochemically generated hydroxyl (OH) radicals. scirp.org For instance, studies on dimethylnaphthalenes have shown atmospheric lifetimes of approximately two hours due to these reactions. scirp.org

The photo-oxidation of alkylated naphthalenes can lead to a variety of products. Research on 1-methylnaphthalene (B46632) has demonstrated that UV light exposure in an air environment leads to the formation of ring-opened products, such as (E)-3-(2-acetylphenyl)acrylaldehyde, and side-chain oxidized compounds like 1-naphthaldehyde, 1-naphthoic acid, and 1-naphthylmethanol. scirp.org In the absence of sufficient oxygen, dimerization can become a more prominent transformation pathway. scirp.org It is plausible that this compound would undergo similar photo-induced transformations, with the butyl and methyl groups also being potential sites for oxidation. The presence of these alkyl groups may influence the rate and products of photo-oxidation compared to simpler naphthalenes.

A proposed general mechanism for the photo-induced transformation of alkylated naphthalenes involves the following steps:

Initiation: Absorption of UV radiation, leading to an electronically excited state of the molecule.

Reaction with Oxidants: The excited molecule or the ground-state molecule reacts with atmospheric oxidants, primarily OH radicals.

Product Formation: This can lead to the formation of a variety of oxygenated products, including aldehydes, carboxylic acids, and nitro-compounds in the presence of nitrogen oxides. copernicus.orgscirp.org

The specific products formed from this compound would depend on the position of radical attack, which can occur on the aromatic rings or the alkyl side chains.

Hydrothermal Degradation Pathways (e.g., Oxidation, Hydroxylation, Rearrangement)

For alkylated aromatic compounds, potential hydrothermal degradation pathways include:

Oxidation: In the presence of oxidizing agents, the alkyl side chains can be oxidized to form alcohols, aldehydes, and carboxylic acids. The naphthalene ring system can also be oxidized, potentially leading to ring-opening.

Hydroxylation: The addition of hydroxyl groups to the aromatic ring is a common reaction under hydrothermal conditions, forming phenolic compounds.

Rearrangement: Isomerization and rearrangement of the alkyl groups on the naphthalene ring can occur, driven by the high-energy environment. nacatsoc.org

The synthesis of 2,6-dimethylnaphthalene (B47086) often involves isomerization from other dimethylnaphthalene isomers at elevated temperatures, indicating the potential for rearrangements under hydrothermal conditions. nacatsoc.orgwikipedia.org It is conceivable that this compound could undergo similar rearrangements, potentially leading to the formation of other butyl-dimethylnaphthalene isomers.

Role in Secondary Organic Aerosol (SOA) Formation

A significant aspect of the atmospheric fate of alkylated naphthalenes is their role as precursors to Secondary Organic Aerosol (SOA). copernicus.orgcopernicus.org SOA is formed when volatile organic compounds are oxidized in the atmosphere to form lower volatility products that can partition into the particle phase. copernicus.org Studies have shown that the photooxidation of various alkylated naphthalenes, including 1-methylnaphthalene, 2-methylnaphthalene, and 1,2-dimethylnaphthalene, leads to significant SOA formation. copernicus.orgcopernicus.org

The yield of SOA from the photooxidation of alkylated naphthalenes is influenced by the concentration of nitrogen oxides (NOx). copernicus.org Under high-NOx conditions, SOA yields for naphthalene and its methylated derivatives have been observed to range from 0.19 to 0.45. copernicus.org In low-NOx environments, the yields can be substantially higher. copernicus.org The addition of other organic compounds, such as m-xylene, can suppress SOA formation from PAHs. escholarship.org

Given these findings, it is highly probable that this compound also acts as an effective SOA precursor. The larger butyl group on this compound, compared to the methyl groups on the studied analogues, may influence its volatility and the volatility of its oxidation products, potentially impacting its SOA formation potential. The oxygenated products formed through photo-oxidation, as discussed in section 7.3, are key intermediates in the formation of SOA. copernicus.org The chemical composition of the resulting SOA would likely include a variety of oxygenated aromatic compounds. nih.gov

The table below summarizes SOA yields from the photooxidation of related naphthalene compounds under high-NOx conditions, providing an indication of the potential SOA formation from this compound.

CompoundSOA Yield Range (High-NOx)Reference
Naphthalene0.19 - 0.30 copernicus.org
1-Methylnaphthalene0.19 - 0.39 copernicus.org
2-Methylnaphthalene0.26 - 0.45 copernicus.org
1,2-Dimethylnaphthalene~0.31 copernicus.org

Future Directions and Emerging Research Avenues in 6 Butyl 2,3 Dimethylnaphthalene Chemistry

Development of Novel and Sustainable Synthetic Routes for Alkylated Naphthalenes

The synthesis of polysubstituted naphthalenes has long been a focus of chemical research due to their importance in various industries. nih.gov Traditional methods often involve electrophilic aromatic substitutions or multi-step processes which can be inefficient and generate significant waste. nih.govwikipedia.org The future of alkylated naphthalene (B1677914) synthesis lies in the development of more sustainable and efficient methodologies.

Current research is exploring a variety of innovative synthetic strategies:

Electrophilic Cyclization: A promising method involves the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This technique allows for the regioselective preparation of a wide range of substituted naphthalenes under mild reaction conditions. nih.gov

Catalytic Alkylation: The use of novel catalysts is a key area of development. Zeolite catalysts, such as USY and zeolite beta, are being investigated for their ability to control the regioselectivity of alkylation, favoring the formation of specific isomers. google.com Ionic liquids, like Et3NHCl-AlCl3, have also shown excellent catalytic performance in the alkylation of naphthalene with olefins, achieving high conversion rates. researchgate.netacs.org

Continuous-Flow Synthesis: Microreaction systems offer a novel approach to intensify the production of long-chain alkylated naphthalenes. rsc.org These systems allow for precise control of reaction parameters, leading to high yields in short reaction times. rsc.org

Alternative Alkylating Agents: Research is expanding beyond traditional olefins to include other alkylating agents like alcohols and alkyl halides. google.comgoogle.com A recent study even explored the use of decalin as an alkylating reagent for naphthalene, catalyzed by an ionic liquid. acs.org

Synthetic RouteKey FeaturesPotential Advantages
Electrophilic CyclizationRegioselective, mild reaction conditionsHigh efficiency and control over isomer formation nih.gov
Zeolite CatalysisShape-selective, tunable acidityImproved product selectivity and catalyst reusability google.comgoogle.com
Ionic Liquid CatalysisHigh catalytic activity, mild conditionsHigh conversion rates and selectivity researchgate.netacs.orgresearchgate.net
Continuous-Flow SynthesisPrecise process control, rapid mixingIntensified production and high yields rsc.org

Advanced Spectroscopic Techniques for Operando Reaction Monitoring

Understanding the intricate mechanisms of catalytic reactions is crucial for optimizing processes and designing better catalysts. Operando spectroscopy, which involves the simultaneous characterization of a catalyst while it is actively participating in a chemical reaction, is a powerful tool for gaining these insights. wikipedia.org

Future research will increasingly rely on a suite of advanced operando techniques to monitor the synthesis of alkylated naphthalenes in real-time:

Operando Infrared Spectroscopy: This technique, particularly with diffuse reflectance, is highly sensitive to surface species on catalysts, allowing researchers to identify reaction intermediates and understand their role in the catalytic cycle. numberanalytics.com

Operando X-ray Photoelectron Spectroscopy (XPS): XPS provides valuable information about the surface composition and electronic structure of catalysts during a reaction, which is critical for understanding the behavior of surface active sites. numberanalytics.com

Operando X-ray Absorption Spectroscopy (XAS): XAS can probe the oxidation state and local atomic structure of a catalyst under reaction conditions, offering insights into dynamic changes the catalyst undergoes. nih.gov

Raman Spectroscopy: Due to its low interference in gas-phase reactions, Raman spectroscopy is well-suited for operando studies of heterogeneous catalysis, providing data on species present on the catalyst surface. wikipedia.org

Hyphenated Techniques: The combination of separation methods like chromatography with spectroscopic techniques (e.g., chromatography-IR spectroscopy) will be instrumental in analyzing complex reaction mixtures and identifying transient intermediates. numberanalytics.com

The data-rich environment provided by these operando methods will enable a deeper understanding of reaction kinetics and mechanisms, paving the way for more efficient and selective synthetic processes. tudelft.nl

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Catalyst Design

Key areas where AI and ML are making an impact include:

Predictive Modeling: ML algorithms can be trained on large datasets to predict catalytic activity, selectivity, and stability, thereby accelerating the discovery of new and improved catalysts. frontiersin.org

Reaction Optimization: AI can be used to guide the design of experiments and optimize reaction conditions, leading to more efficient processes with less waste. frontiersin.org

High-Throughput Screening: By combining AI with computational methods like Density Functional Theory (DFT), researchers can rapidly screen a vast number of potential catalyst materials and identify the most promising candidates. eurekalert.orgpsu.edu

Knowledge Extraction from Literature: Innovative AI workflows are being developed to extract valuable information from the extensive body of scientific literature on catalyst synthesis, translating this knowledge into actionable parameters for experiments. arxiv.org

While challenges such as data scarcity and the need for model generalizability remain, the continued development of AI and ML tools holds immense promise for accelerating the design and synthesis of catalysts for alkylated naphthalenes. eurekalert.orgarxiv.org

Exploration of Novel Catalytic Applications and Functional Materials based on Alkylated Naphthalene Frameworks

Alkylated naphthalenes, including 6-butyl-2,3-dimethylnaphthalene, are primarily known for their use as high-performance synthetic lubricating fluids due to their excellent thermal and oxidative stability. researchgate.netwikipedia.org However, the unique properties of the alkylated naphthalene framework open up possibilities for a range of other applications.

Future research is expected to explore:

Advanced Lubricants: Further optimization of the alkylation process can lead to synthetic fluids with even better performance characteristics, such as enhanced thermal stability, improved viscosity, and greater resistance to oxidation. google.comresearchgate.net The structure of the alkyl groups and the degree of alkylation on the naphthalene ring significantly influence these properties. stle.org

Functional Fluids: The good solvency of alkylated naphthalenes makes them suitable for use in various functional fluids beyond lubricants. wikipedia.org

Monomers for High-Performance Polymers: For instance, 2,6-dimethylnaphthalene (B47086) is a key monomer for producing polyethylene (B3416737) naphthalate (PEN), a polyester (B1180765) with superior strength and thermal resistance compared to PET. wikipedia.org Exploring the potential of other alkylated naphthalenes as monomers could lead to new polymers with tailored properties.

Materials for Organic Electronics: The fused aromatic core of naphthalene suggests potential applications in organic electronics, where such structures can exhibit interesting electronic and optical properties. nih.gov

The development of novel catalytic systems and a deeper understanding of structure-property relationships will be crucial in unlocking the full potential of alkylated naphthalene-based materials.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 6-Butyl-2,3-dimethylnaphthalene, and how should they be applied?

  • Methodology :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar columns (e.g., Squalane) at isothermal conditions (120°C) to determine retention indices and purity .
  • Infrared (IR) Spectroscopy : Analyze functional groups by comparing peaks to reference spectra (e.g., 433.0–494 cm⁻¹ for C-H stretching in alkylated naphthalenes) .
  • UV/Visible Spectroscopy : Identify conjugation patterns using solvent-specific absorption maxima, referencing protocols for similar polycyclic aromatic hydrocarbons (PAHs) .
    • Data Interpretation : Cross-validate results with thermodynamic databases (e.g., NIST) to confirm molecular stability and structural assignments .

Q. How can researchers synthesize this compound with high purity?

  • Synthesis Protocol :

Hydrogenation : Start with naphthalene derivatives under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to introduce alkyl groups .

Friedel-Crafts Alkylation : Use tert-butyl chloride with AlCl₃ as a catalyst for regioselective substitution at the 6-position .

Purification : Employ silica gel chromatography or recrystallization in ethanol to isolate the compound (>98% purity) .

  • Quality Control : Validate purity via GC-MS and compare retention indices with literature values .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the metabolic pathways of this compound in mammalian models?

  • Experimental Framework :

  • Exposure Routes : Use inhalation, oral, or dermal exposure models (e.g., rodents) to mimic human exposure scenarios, following inclusion criteria for systemic effects (respiratory, hepatic, renal) .
  • Dose-Response Analysis : Implement factorial design to test multiple doses (e.g., 0.1–100 mg/kg) and exposure durations (acute vs. chronic) .
  • Metabolite Profiling : Apply LC-MS/MS to identify phase I/II metabolites in urine and plasma, referencing protocols for PAH metabolism .
    • Data Validation : Use risk of bias (RoB) questionnaires (e.g., randomization, allocation concealment) to ensure study reliability .

Q. What strategies resolve contradictory toxicity data across studies on naphthalene derivatives?

  • Conflict Resolution Workflow :

Systematic Review : Aggregate data using PubMed, TOXCENTER, and grey literature (e.g., NIH RePORTER) with queries targeting toxicity endpoints (e.g., genotoxicity, hepatic effects) .

Confidence Grading : Rank studies by initial confidence levels (high to very low) based on RoB criteria (e.g., outcome reporting, dose randomization) .

Mechanistic Reconciliation : Compare in vitro assays (e.g., Ames test for mutagenicity) with in vivo data to identify species-specific or metabolic discrepancies .

Q. How can environmental persistence and partitioning of this compound be modeled?

  • Environmental Fate Analysis :

  • Partitioning Coefficients : Calculate log Kow (octanol-water) and log Koc (organic carbon) using quantitative structure-activity relationship (QSAR) models .
  • Degradation Studies : Conduct photolysis (UV light) and biodegradation (soil microcosms) assays under OECD guidelines .
  • Monitoring : Use SPE-HPLC to quantify residues in water/sediment, referencing biomonitoring protocols for PAHs .

Methodological Guidelines

Q. How to design a systematic review on the genotoxic potential of this compound?

  • Protocol Steps :

Search Strategy : Combine MeSH terms (e.g., "DNA damage," "transcription factors") with CAS numbers and synonyms in PubMed/NTRL .

Inclusion Criteria : Prioritize studies with mammalian models, controlled exposures, and endpoints like chromosomal aberrations or oxidative stress .

Meta-Analysis : Apply random-effects models to aggregate odds ratios for genotoxicity, adjusting for publication bias .

Q. What computational tools predict the receptor-binding affinity of this compound?

  • In Silico Approaches :

  • Molecular Docking : Use AutoDock Vina with aryl hydrocarbon receptor (AhR) crystal structures (PDB: 1X8O) to estimate binding energies .
  • MD Simulations : Run GROMACS for 100 ns to assess ligand-receptor stability in lipid bilayers .
  • QSAR Validation : Cross-check predictions against experimental IC₅₀ values from luciferase reporter assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.